2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound “2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule that contains several different functional groups, including two phenyl groups, a thiophene ring, a dihydro-2H-pyrrolo[3,4-d]isoxazole ring, and two dione groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The phenyl groups are aromatic rings, the thiophene ring is a five-membered ring with one sulfur atom, and the dihydro-2H-pyrrolo[3,4-d]isoxazole ring is a fused ring system containing nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dione groups could make it polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Therapeutic Potential
The compound may have therapeutic potential due to its imidazole content . Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Radiation Detection
The compound could be used as a dopant to improve the photo-electric feedback of plastic scintillators, which are used as radiation detectors for nuclear materials .
Electrode Protection
The compound could serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .
Charge Transport
The compound could be used in the development of new organic semiconductors due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .
Electrochromic Devices
The compound could be used in the development of electrochromic devices due to its potential for effective color tuning .
Solar Cells
The compound could be used in the development of solar cells due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Field Effect Transistors (OFETs)
The compound could be used in the development of OFETs due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Limiting Diodes (OLEDs)
The compound could be used in the development of OLEDs due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,5-diphenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20-17-18(16-12-7-13-27-16)23(15-10-5-2-6-11-15)26-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZRGNTAQNXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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